The compound 4,4'-(1E,1'E)-2,2'-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)bis(2-methoxyphenol) is a complex organic molecule characterized by its unique structural features. It consists of two 2-methoxyphenol units linked through a bis(ethene-2,1-diyl) bridge and further connected to a 1-phenyl-1H-pyrazole moiety. This compound exhibits both aromatic and aliphatic characteristics, making it an interesting subject for various chemical and biological studies. The molecular formula is , indicating a significant degree of unsaturation and the presence of nitrogen and oxygen functionalities.
Research has indicated that compounds similar to 4,4'-(1E,1'E)-2,2'-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)bis(2-methoxyphenol) exhibit significant biological activities. Notably, derivatives have shown potential cytotoxic effects against various cancer cell lines. For instance, studies have reported that certain curcumin-pyrazole derivatives possess anti-inflammatory and antioxidant properties, which may be attributed to their ability to modulate signaling pathways involved in cell survival and apoptosis .
The synthesis of this compound typically involves multi-step organic reactions:
The potential applications of this compound span several fields:
Interaction studies are crucial for understanding how this compound interacts with biological systems:
Several compounds share structural similarities with 4,4'-(1E,1'E)-2,2'-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)bis(2-methoxyphenol). Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4,4'-((1E,1'E)-(1-(4-Chlorophenyl)-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl))bis(2-methoxyphenol) | Chlorine substitution | Increased lipophilicity may enhance bioactivity |
4,4'-((1E,1'E)-(1H-Pyrazole-3,5-diyl)bis(ethene-2,1-diyl))bis(2-methoxyphenol) | No phenyl substitution | Potentially different biological activity due to lack of phenyl group |
4,4'-((1E,1'E)-(1-(Dinitrophenyl)-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl))bis(2-methoxyphenol) | Dinitro substitution | Enhanced reactivity and possible increased cytotoxicity |
These compounds highlight the versatility of pyrazole-based structures in medicinal chemistry while showcasing the unique features of the target compound that may contribute to its distinct biological profile.